3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline
Description
3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline is a complex organic compound that features a combination of chloro, cyano, oxadiazole, and fluoro functional groups
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O/c1-2-11-16-12(19-17-11)6-18(7-15)8-3-4-10(14)9(13)5-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLMOHPGAPFAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN(C#N)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine derivatives under acidic or basic conditions.
Introduction of the fluoro and chloro groups: These can be introduced through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.
Coupling reactions: The final step involves coupling the oxadiazole intermediate with a fluoroaniline derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole carboxylic acids.
Reduction: Formation of amines or alcohols depending on the reaction conditions.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Agrochemicals: It can be used in the synthesis of new pesticides or herbicides with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline
- 3-chloro-N-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline
Uniqueness
3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its efficacy, selectivity, and overall performance in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
